sec-Butyl Cypionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

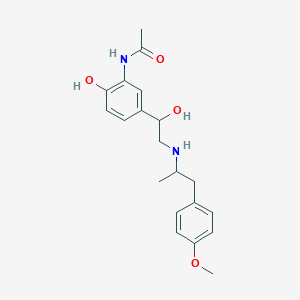

Sec-Butyl Cypionate (SBC) is a synthetic ester of the naturally occurring steroid hormone cypionate. It is a versatile compound that has been used in a variety of scientific and medical research applications.

Aplicaciones Científicas De Investigación

Sec-butyl cypionate has been used in a variety of scientific and medical research applications. It has been used to study the effects of steroid hormones on cell growth and development, as well as to investigate the effects of steroid hormones on metabolism and the endocrine system. It has also been used to study the effects of steroid hormones on the immune system and the cardiovascular system. In addition, it has been used to investigate the effects of steroid hormones on the reproductive system, as well as to study the effects of steroid hormones on behavior and cognition.

Mecanismo De Acción

Sec-butyl cypionate acts on the body in a similar manner to other steroid hormones. It binds to specific steroid hormone receptors in the target cells and activates them to produce the desired effects. It is thought to act by modulating gene expression, influencing the production of proteins, and altering cellular metabolism.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are largely dependent on the dose and duration of exposure. At low doses, it has been shown to have anabolic effects, such as increased muscle mass, increased bone density, and increased strength. At higher doses, it has been shown to have anabolic and androgenic effects, such as increased muscle mass, increased bone density, increased strength, increased libido, and increased aggression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using sec-butyl cypionate in lab experiments include its low cost and its ability to be synthesized in a multi-step process. Additionally, it is a versatile compound that can be used in a variety of scientific and medical research applications. The major limitation of this compound is its potential for causing side effects at high doses, such as increased aggression, increased libido, and increased risk of cardiovascular disease.

Direcciones Futuras

The future of sec-butyl cypionate is likely to involve further research into its effects on the body and its potential applications in medical and scientific research. Possible future directions include studying the effects of this compound on the immune system, its effects on behavior and cognition, and its potential use in the treatment of certain diseases, such as cancer. Additionally, further research into the synthesis of this compound and its potential for use in drug delivery systems is likely to be pursued.

Métodos De Síntesis

The synthesis of sec-butyl cypionate is a multi-step process that begins with the reaction of the corresponding acid chloride with a base, such as sodium hydroxide. This reaction produces the intermediate, sec-butyl cyanoacetate. This intermediate is then reacted with an alcohol, such as ethanol, to form this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to ensure that the product is not oxidized.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of sec-Butyl Cypionate can be achieved through esterification of sec-butanol with cinnamic acid followed by reduction of the resulting cinnamic ester to sec-butyl cinnamate and subsequent transesterification with methyl butyrate.", "Starting Materials": [ "sec-butanol", "cinnamic acid", "methyl butyrate", "sodium borohydride", "methanol", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Esterification of sec-butanol with cinnamic acid in the presence of sulfuric acid as a catalyst to form sec-butyl cinnamate.", "Step 2: Reduction of sec-butyl cinnamate with sodium borohydride in methanol to form sec-butyl cinnamyl alcohol.", "Step 3: Transesterification of sec-butyl cinnamyl alcohol with methyl butyrate in the presence of sodium hydroxide as a catalyst to form sec-Butyl Cypionate.", "Step 4: Purification of the product by distillation and recrystallization." ] } | |

Número CAS |

959015-71-5 |

Fórmula molecular |

C₁₂H₂₂O₂ |

Peso molecular |

198.3 |

Sinónimos |

Cyclopentanepropanoic Acid 1-Methylpropyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.